2-amino-6-(3,4-dimethoxyphenethyl)-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-6-(3,4-dimethoxyphenethyl)-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C26H24FN3O4 and its molecular weight is 461.493. The purity is usually 95%.
BenchChem offers high-quality 2-amino-6-(3,4-dimethoxyphenethyl)-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-6-(3,4-dimethoxyphenethyl)-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Carcinogenicity Studies
Studies have identified the presence of heterocyclic amines, similar in structure to the compound , in the urine of healthy individuals consuming a normal diet. Such compounds are known for their potential carcinogenicity. Ushiyama et al. (1991) reported the detection of heterocyclic amines in the urine of individuals not receiving parenteral alimentation, suggesting continuous human exposure to these carcinogens through food. The research emphasized the importance of understanding the exposure levels of such compounds due to their potential carcinogenic nature (Ushiyama et al., 1991).
Wakabayashi et al. (1993) expanded on this by quantifying these carcinogenic heterocyclic amines in various cooked foods, highlighting that humans are continuously exposed to such compounds through their normal diet. The study provided insights into the levels of daily exposure to such amines, comparing them to other known carcinogens (Wakabayashi et al., 1993).
Metabolic Studies
The metabolic pathways and the formation of macromolecular adducts by heterocyclic amines similar to the compound have been a focus in understanding their potential toxicity and carcinogenicity. Turteltaub et al. (1999) used accelerator mass spectrometry to study protein and DNA adduct formation by low doses of heterocyclic amines in rodents, comparing the adduct levels to those formed in humans. The study found that protein and DNA adduct levels were dose-dependent in rodents and were generally higher in human tissues compared to rodents, suggesting differences in metabolism and potential toxicity between species (Turteltaub et al., 1999).
Epidemiological Studies
Research has also explored the relationship between the intake of heterocyclic amines and the occurrence of diseases such as cancer and kidney stones in human populations. For instance, a prospective study by Cross et al. (2005) investigated the association between meat and meat mutagens, specifically a heterocyclic amine similar to the compound , and prostate cancer risk, revealing a positive association and supporting the idea that such compounds may act as prostate carcinogens (Cross et al., 2005).
Similarly, a cross-sectional study by Zhang et al. (2022) investigated the relationship between heterocyclic amines and the risk of kidney stones, suggesting a potential link between increased urinary concentrations of certain heterocyclic amines and an increased risk of kidney stones, emphasizing the need for understanding the health implications of exposure to such compounds (Zhang et al., 2022).
Propriétés
IUPAC Name |
2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O4/c1-15-12-22-24(23(19(14-28)25(29)34-22)17-5-7-18(27)8-6-17)26(31)30(15)11-10-16-4-9-20(32-2)21(13-16)33-3/h4-9,12-13,23H,10-11,29H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEXPMYQIORODA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)F)C(=O)N1CCC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-(3,4-dimethoxyphenethyl)-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.